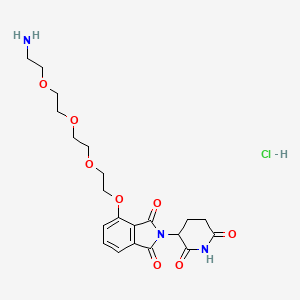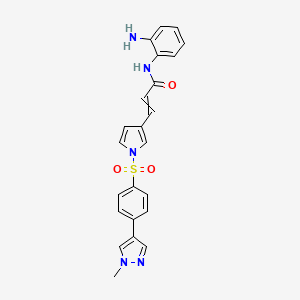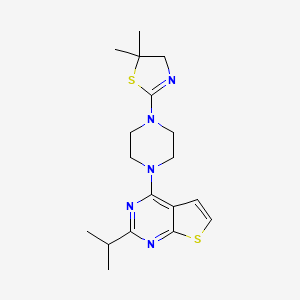
dCeMM3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM3 involves the installation of a free amine on the compound, allowing for its immobilization on sepharose beads and purification of interacting proteins from whole cell lysates . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific requirements of the research or industrial application.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. companies like MedChemExpress offer custom synthesis services to provide the required quantities and technical support for scientific research .
化学反応の分析
Types of Reactions
dCeMM3 undergoes various chemical reactions, including:
Ubiquitination: This compound induces the ubiquitination of cyclin K by promoting its interaction with the CRL4B ligase complex.
Degradation: Following ubiquitination, cyclin K is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: this compound, CDK12-cyclin K, CRL4B ligase complex.
Major Products
The major product formed from these reactions is the degraded form of cyclin K, resulting from its ubiquitination and subsequent proteasomal degradation .
科学的研究の応用
dCeMM3 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue degrader to study protein-protein interactions and targeted protein degradation.
Medicine: Potential therapeutic applications in cancer research by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies.
作用機序
dCeMM3 exerts its effects by inducing the ubiquitination and degradation of cyclin K. It promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K. The ubiquitinated cyclin K is then recognized by the proteasome and targeted for degradation . This mechanism of action makes this compound a valuable tool for studying protein degradation pathways and developing targeted therapies.
類似化合物との比較
Similar Compounds
PROTACs (Proteolysis Targeting Chimeras): Similar to dCeMM3, PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting an E3 ligase to the target protein.
Molecular Glues: Other molecular glues, like this compound, enhance protein-protein interactions and facilitate targeted protein degradation.
Uniqueness
This compound is unique in its specific targeting of cyclin K for degradation through the promotion of CDK12-cyclin K interaction with the CRL4B ligase complex . This specificity and mechanism of action distinguish it from other molecular glues and PROTACs, making it a valuable tool for targeted protein degradation research.
特性
分子式 |
C14H11ClN4OS |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20) |
InChIキー |
OOYJNUNOVRCHJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)




![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)

